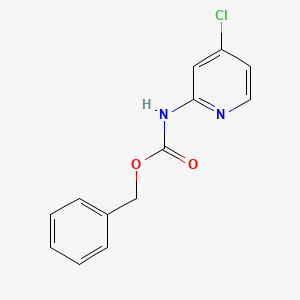

Benzyl-(4-Chloropyridin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (4-chloropyridin-2-yl)carbamate is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol It is characterized by the presence of a benzyl group, a chloropyridine moiety, and a carbamate functional group

Wissenschaftliche Forschungsanwendungen

Benzyl (4-chloropyridin-2-yl)carbamate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

Benzyl (4-chloropyridin-2-yl)carbamate, also known as BENZYL 4-CHLOROPYRIDIN-2-YLCARBAMATE, is a chemical compound with a molecular weight of 262.7 . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for Benzyl (4-chloropyridin-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products Formed:

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 4-chloro-2-aminopyridine and benzyl alcohol.

Vergleich Mit ähnlichen Verbindungen

Benzyl (4-bromopyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.

Benzyl (4-fluoropyridin-2-yl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

Benzyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Benzyl (4-chloropyridin-2-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs .

Biologische Aktivität

Benzyl (4-chloropyridin-2-yl)carbamate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on available literature.

Chemical Structure and Properties

Benzyl (4-chloropyridin-2-yl)carbamate possesses a unique structure characterized by a benzyl group linked to a carbamate functional group, which is further connected to a 4-chloropyridine moiety. The molecular formula is C12H10ClN2O2, with a molecular weight of approximately 262.69 g/mol. The presence of the chlorine atom in the pyridine ring enhances its chemical reactivity and biological activity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl carbamate | Simple carbamate structure without halogens | Commonly used as a standard carbamate |

| 4-Chloropyridine | Contains a pyridine ring but lacks the benzyl group | Primarily used in agrochemical applications |

| N-benzyl-4-chloroaniline | Contains an amine instead of a carbamate | Exhibits different reactivity patterns |

| Benzyl (pyridin-2-yl)carbamate | Pyridine at position 2 instead of position 3 | Different biological activity profile |

Synthesis

The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Enzyme Modulation

Compounds containing pyridine rings have been explored for their ability to modulate enzyme activity. Although direct studies on Benzyl (4-chloropyridin-2-yl)carbamate are scarce, related compounds have shown promise as biochemical probes for studying enzyme interactions. The ability to inhibit or activate specific enzymes could lead to therapeutic applications in cancer treatment or metabolic disorders.

Case Studies

A study investigating the biological activity of similar chlorinated compounds demonstrated significant results in various assays, including:

- Salmonella/microsome assay : Used to assess mutagenicity.

- DNA repair assay : Evaluated the compound's ability to induce DNA repair mechanisms.

- Mouse lymphoma mutation assay : Tested for potential carcinogenic effects .

These studies indicate that while direct data on Benzyl (4-chloropyridin-2-yl)carbamate is limited, its structural relatives provide insight into possible biological activities.

Applications

Benzyl (4-chloropyridin-2-yl)carbamate shows promise in multiple fields:

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

- Medicinal Chemistry : Investigated for therapeutic properties, particularly in antimicrobial and anticancer research.

- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Eigenschaften

IUPAC Name |

benzyl N-(4-chloropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUBDXQQRNCVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674633 |

Source

|

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-14-1 |

Source

|

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.